2-(叔丁基二苯基硅氧基)乙胺

描述

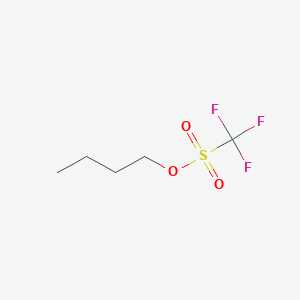

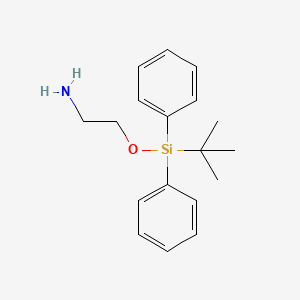

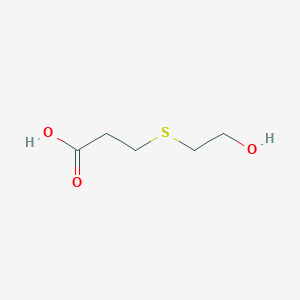

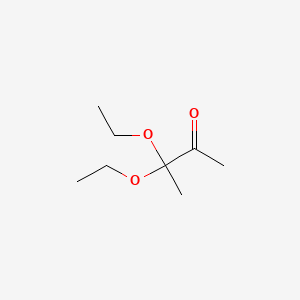

2-(t-Butyldiphenylsilyloxy)ethylamine is a silicon-containing organic compound that is part of a broader class of organosilicon compounds. These compounds are characterized by the presence of carbon-silicon (C-Si) bonds, with silicon often being protected by organic groups like t-butyl or phenyl. The specific structure of 2-(t-Butyldiphenylsilyloxy)ethylamine is not directly discussed in the provided papers, but it can be inferred that it shares some characteristics with the compounds studied, such as the presence of a t-butyldimethylsilyl group and an ethylamine moiety.

Synthesis Analysis

The synthesis of related compounds involves the use of silyl groups to protect reactive sites during chemical reactions. For example, the synthesis of t-Butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)phenylazo}phenyl]ethyl ether involves the introduction of a t-butyldimethylsilyl group to protect the ether during the formation of a polysiloxane system with azobenzene pendent groups . This suggests that the synthesis of 2-(t-Butyldiphenylsilyloxy)ethylamine would similarly involve the use of silyl protecting groups to stabilize the molecule during its formation.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(t-Butyldiphenylsilyloxy)ethylamine can be quite complex, as evidenced by the X-ray crystallography data of Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, which shows a crowded cis-olefin structure with significant pyramidarization and twisting . This indicates that the molecular structure of 2-(t-Butyldiphenylsilyloxy)ethylamine could also exhibit interesting geometric features due to the steric bulk of the t-butyldiphenylsilyl group.

Chemical Reactions Analysis

The chemical reactivity of silyl-protected compounds is highlighted in the reaction of 2-t-butyldimethylsilyloxy cycloalkanones with carboethoxymethylenetriphenylphosphorane, which yields E isomeric Wittig products, and with ethyl lithiotrimethylsilylacetate, which yields predominantly Z isomers . This demonstrates the influence of silyl groups on the stereochemical outcome of reactions, which would be relevant to the chemical reactions involving 2-(t-Butyldiphenylsilyloxy)ethylamine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(t-Butyldiphenylsilyloxy)ethylamine are not directly reported, the properties of similar compounds can provide insights. For instance, the presence of silyl groups can affect the solubility, stability, and reactivity of the molecule. The large chemical shift observed for the methine proton in the Z isomers of the reaction products in paper suggests that the introduction of silyl groups can significantly alter the electronic environment of adjacent atoms, which would be an important consideration for the properties of 2-(t-Butyldiphenylsilyloxy)ethylamine.

科学研究应用

合成和化学性质

对硅烷保护化合物的制备和表征,包括γ-羟基化的α,β-不饱和乙炔基酮,突显了硅烷基团在稳定反应中间体中的重要性。Shang、Fairhurst和Sydnes(2016年)的研究表明,叔丁基二苯基硅氧衍生物是稳定的,并与各种亲核试剂反应,产生良好的迈克尔加合物收率。这表明“2-(叔丁基二苯基硅氧基)乙胺”可以在类似的合成应用中使用,以稳定或激活分子进行进一步反应(Shang等,2016年)。

材料科学应用

根据谢、刘和陈(2007年)的报道,壳聚糖衍生物的合成和表征提供了一个例子,说明功能化胺可以用于增强生物聚合物的性能。乙胺羟乙基壳聚糖(EHCs)被合成,并表现出改善的水溶性和潜在的抗菌活性。这表明“2-(叔丁基二苯基硅氧基)乙胺”可以在修改生物聚合物以用于各种用途,包括医疗和环境应用(Xie et al., 2007)。

潜在的药理应用

针对其药理特性的新化合物的研究,例如Figueredo等人(2020年)的研究,展示了对具有抗菌和调节活性的新分子的持续搜索。虽然没有直接提到“2-(叔丁基二苯基硅氧基)乙胺”,但这类研究的方法和目标表明,功能化胺可能被探索其作为药理剂的潜力,特别是在应对细菌耐药性(Figueredo et al., 2020)。

安全和危害

属性

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSFXWUGVWHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451446 | |

| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(t-Butyldiphenylsilyloxy)ethylamine | |

CAS RN |

91578-89-1 | |

| Record name | 2-(t-butyldiphenylsilyloxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)